Benzyl 3-amino-3-deoxy-a-D-mannopyranoside HCl
CAS No.:
Cat. No.: VC16549240
Molecular Formula: C13H20ClNO5
Molecular Weight: 305.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClNO5 |
|---|---|
| Molecular Weight | 305.75 g/mol |
| IUPAC Name | 4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H |
| Standard InChI Key | ANOGLYAFSWPUKK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride belongs to the family of aminodeoxy sugars, where the hydroxyl group at the 3-position of α-D-mannopyranoside is replaced by an amino group. The benzyl group at the anomeric center acts as a protective moiety, preventing premature hydrolysis of the glycosidic bond during synthetic procedures. The hydrochloride counterion improves crystallinity and aqueous solubility, critical for handling in biological assays .
The compound’s systematic IUPAC name is (2S,3S,4S,5S,6R)-4-amino-2-(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol hydrochloride. Its stereochemistry is defined by the α-configuration at the anomeric carbon (C1), ensuring specific interactions with biological targets such as lectins and enzymes .
Physical and Chemical Characteristics
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Benzyl 3-Amino-3-Deoxy-α-D-Mannopyranoside Hydrochloride
The compound’s limited solubility in polar solvents necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions in experimental settings . Its hygroscopic nature mandates strict storage protocols to prevent degradation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride typically begins with commercially available α-D-mannose. Key steps include:
-
Protection of the anomeric hydroxyl using benzyl bromide in the presence of a silver oxide catalyst, yielding benzyl α-D-mannopyranoside.
-
Selective deoxygenation at C3 via Mitsunobu reaction with iodine and triphenylphosphine, followed by azide substitution using sodium azide.
-
Reduction of the azide group to an amine using hydrogen sulfide or Staudinger conditions.
-
Salt formation by treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. For example, a patented process by VulcanChem (2024) utilizes microfluidic channels for precise control of Mitsunobu reaction parameters, achieving 65% yield at kilogram scales. Automated crystallization systems ensure consistent particle size distribution, critical for pharmaceutical applications.
Applications in Biomedical Research
Glycoconjugate Synthesis
The compound’s amino group enables selective conjugation to peptides, proteins, and lipids via carbodiimide-mediated amide bond formation. Researchers at Santa Cruz Biotechnology (2025) demonstrated its utility in synthesizing mannose-containing glycopeptides that mimic bacterial cell wall components, facilitating vaccine development against Staphylococcus aureus .
Enzyme Inhibition Studies
Benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride acts as a competitive inhibitor of α-mannosidases, enzymes involved in N-linked glycan processing. Structural studies reveal that the amino group at C3 forms a hydrogen bond with the catalytic aspartate residue of Jack bean α-mannosidase, achieving an inhibition constant (Kᵢ) of 12 μM .
Therapeutic Development
Recent studies highlight its role in creating swainsonine analogs—immunostimulants that enhance natural killer (NK) cell activity by 300% in murine models. Additionally, its benzyl group facilitates blood-brain barrier penetration, making it a candidate for neurological drug delivery systems targeting Alzheimer’s-associated glycosylation defects .
Comparative Analysis with Structural Analogs
| Property | Benzyl Derivative | Methyl Derivative |
|---|---|---|
| Molecular Weight | 305.75 g/mol | 229.66 g/mol |
| LogP | 0.8 | -1.2 |
| Solubility in Water | 12 mg/mL | 45 mg/mL |
| Cost (per gram) | $300 | $150 |
Future Directions
Ongoing research focuses on:
-
Glycoengineering: Optimizing the benzyl group for site-specific protein glycosylation.
-
Antiviral Therapeutics: Designing multivalent glycodendrimers targeting influenza hemagglutinin.
-
Industrial Biotechnology: Immobilizing the compound on silica supports for continuous-flow glycosylation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume